molecular formula C9H10BrNO3S B583860 S-(4-Bromophenyl)cysteine sulfoxide CAS No. 152406-99-0

S-(4-Bromophenyl)cysteine sulfoxide

Katalognummer: B583860
CAS-Nummer: 152406-99-0
Molekulargewicht: 292.147
InChI-Schlüssel: RMEPGYSIRTUMIL-CYQMCQFNSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

S-(4-Bromophenyl)cysteine sulfoxide is an organic compound that features a bromophenyl group attached to a sulfinyl moiety and an L-alanine backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of S-(4-Bromophenyl)cysteine sulfoxide typically involves the introduction of the bromophenyl group to the L-alanine backbone through a series of chemical reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions under optimized conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

S-(4-Bromophenyl)cysteine sulfoxide can undergo various chemical reactions, including:

    Oxidation: The sulfinyl group can be oxidized to a sulfone under appropriate conditions.

    Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: The major product is 3-((4-Bromophenyl)sulfonyl)-L-alanine.

    Reduction: The major product is 3-((4-Phenyl)sulfinyl)-L-alanine.

    Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.

Wissenschaftliche Forschungsanwendungen

S-(4-Bromophenyl)cysteine sulfoxide has several scientific research applications:

Wirkmechanismus

The mechanism of action of S-(4-Bromophenyl)cysteine sulfoxide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can interact with hydrophobic pockets in proteins, while the sulfinyl group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-((4-Bromophenyl)sulfonyl)-L-alanine: This compound is similar but has a sulfone group instead of a sulfinyl group.

    3-((4-Phenyl)sulfinyl)-L-alanine: This compound lacks the bromine atom in the phenyl group.

Uniqueness

S-(4-Bromophenyl)cysteine sulfoxide is unique due to the presence of both the bromophenyl and sulfinyl groups, which confer distinct chemical and biological properties. The bromine atom can participate in halogen bonding, while the sulfinyl group can undergo redox reactions, making this compound versatile for various applications .

Eigenschaften

CAS-Nummer

152406-99-0

Molekularformel

C9H10BrNO3S

Molekulargewicht

292.147

IUPAC-Name

(2R)-2-amino-3-(4-bromophenyl)sulfinylpropanoic acid

InChI

InChI=1S/C9H10BrNO3S/c10-6-1-3-7(4-2-6)15(14)5-8(11)9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-,15?/m0/s1

InChI-Schlüssel

RMEPGYSIRTUMIL-CYQMCQFNSA-N

SMILES

C1=CC(=CC=C1S(=O)CC(C(=O)O)N)Br

Synonyme

S-(4-bromophenyl)cysteine sulfoxide

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.